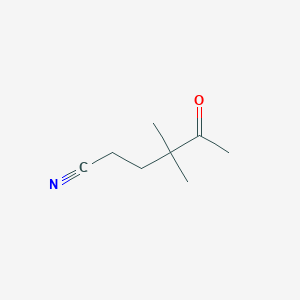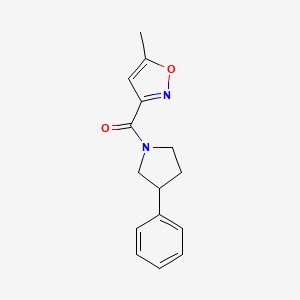
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been shown to have a range of effects on biochemical and physiological processes. In We will also discuss potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Photolysis and Tautomeric Insights
Photolysis studies of isoxazolone compounds, including derivatives similar to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, reveal unique product formations due to the existence of distinct tautomers. Research by Prager and Smith (1994) on phenyldisic acids demonstrates how the photolysis in methanol leads to the formation of products uniquely arising from isolated tautomers, showcasing the chemical versatility and potential applications of such compounds in understanding chemical reaction pathways and designing novel photochemical reactions (R. Prager & Jason A. Smith, 1994).
Synthesis of Isoxazole Derivatives
The synthesis of amino-isoxazoles, which are structurally related to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, has been explored to prepare selectively 5-amino-3-(pyrrol-2-yl)isoxazoles, demonstrating the compound's relevance in synthesizing complex organic structures with potential applications in material science and drug discovery. Sobenina et al. (2005) have developed methods for preparing such derivatives, which could be applicable in synthesizing novel isoxazole-based compounds (L. Sobenina et al., 2005).
Bioactivation Pathways
The bioactivation pathways of isoxazole rings, as studied by Jian Yu et al. (2011), provide insight into the metabolic transformations of such compounds in human liver microsomes. This research elucidates how isoxazole-containing molecules undergo enzyme-catalyzed ring cleavage, leading to the formation of reactive intermediates. Understanding these pathways is crucial for developing therapeutics and assessing the environmental impact of chemical substances (Jian Yu et al., 2011).
Anticholinesterase Activity
Research on arylisoxazole-phenylpiperazine derivatives, such as the study by Saeedi et al. (2019), highlights the potential of isoxazole compounds in inhibiting acetylcholinesterase, an enzyme target for treating neurodegenerative diseases. This suggests applications of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone derivatives in designing selective inhibitors for therapeutic purposes (Mina Saeedi et al., 2019).
Environmental Synthesis and Anti-inflammatory Activity
The environmentally benign synthesis of isoxazole derivatives and their evaluation for anti-inflammatory activities, as explored by Rajanarendar et al. (2015), demonstrate the compound's potential in medicinal chemistry and environmental science. These findings suggest the versatility of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone and related structures in developing new pharmaceuticals and in green chemistry applications (E. Rajanarendar et al., 2015).
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-9-14(16-19-11)15(18)17-8-7-13(10-17)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWADOZCKUTRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)
![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)
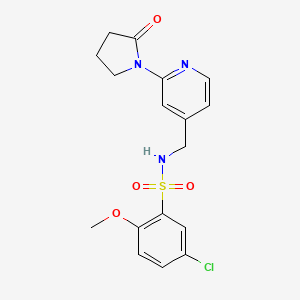
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)
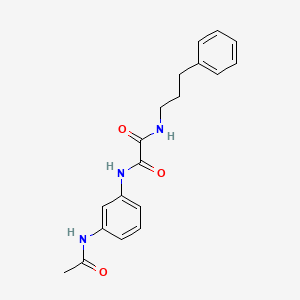
![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)
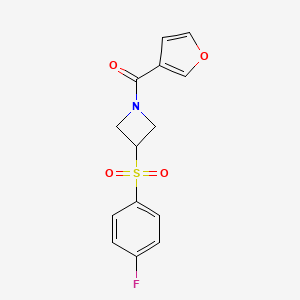
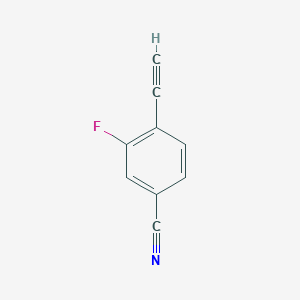
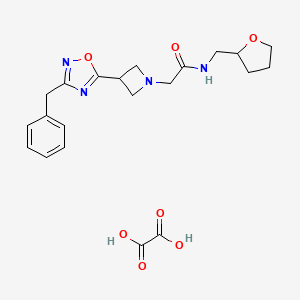
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
